
Benperidol
概要
説明
ベンペリドールは、主に抗精神病薬として使用される、非常に強力なブチロフェノン誘導体です。性欲過剰症候群や統合失調症の治療に効果があることで知られています。 ベンペリドールは、ヨーロッパ市場で入手可能な最も強力な神経遮断薬と考えられています .
2. 製法
合成経路および反応条件: ベンペリドールは、4-(2-ケト-1-ベンゾイミダゾリニル)ピペリジンを4-クロロ-4'-フルオロブチロフェノンでアルキル化することにより合成されます 。反応条件は通常、適切な溶媒と塩基を使用してアルキル化プロセスを促進することを含みます。
工業的生産方法: ベンペリドールの工業的生産は、同様の合成経路に従いますが、規模が大きいです。このプロセスには、最終製品の純度と有効性を確保するための厳格な品質管理措置が含まれます。
準備方法
Synthetic Routes and Reaction Conditions: Benperidol is synthesized through the alkylation of 4-(2-keto-1-benzimidazolinyl)piperidine with 4-chloro-4’-fluorobutyrophenone . The reaction conditions typically involve the use of a suitable solvent and a base to facilitate the alkylation process.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product.
化学反応の分析
反応の種類: ベンペリドールは、以下を含むさまざまな化学反応を起こします。
酸化: ベンペリドールは酸化されて対応する酸化物を生成することができます。
還元: 還元反応により、ベンペリドールをその還元型に変換することができます。
置換: ベンペリドールは、特にピペリジン環で置換反応を起こすことができます。
一般的な試薬および条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン化剤や求核剤は、置換反応で一般的に使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。例えば、酸化によりベンペリドール酸化物が生成され、還元によりベンペリドール誘導体が還元されて生成されます。
4. 科学研究における用途
ベンペリドールは、以下を含む幅広い科学研究用途があります。
化学: ブチロフェノン誘導体の研究における分析化学の参照化合物として使用されます。
生物学: 神経伝達物質系と受容体結合への影響について調査されています。
医学: 精神病、躁状態、精神運動性興奮の治療における臨床試験で広く使用されています.
産業: 新しい抗精神病薬の開発のために製薬業界で採用されています。
科学的研究の応用
Treatment of Schizophrenia
Benperidol is recognized for its high neuroleptic potency, particularly in blocking dopamine D2 receptors, which positions it as a viable option for treating schizophrenia. Early studies indicated its effectiveness, especially in patients with recent onset psychotic symptoms, including delusions and hallucinations . However, systematic reviews have pointed out that there is insufficient data from randomized controlled trials to conclusively assess its clinical effects compared to other antipsychotics like perphenazine .
Clinical Findings
- Efficacy : this compound has shown promise in managing acute psychotic episodes and may be beneficial for specific subgroups of patients .
- Adverse Effects : The drug is associated with a high incidence of extrapyramidal symptoms, including rigidity and akathisia, which can limit its use in some patients .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively. Following administration, this compound exhibits rapid absorption and a short half-life, necessitating multiple daily doses for effective management .
Key Pharmacokinetic Parameters
Administration Route | Distribution Half-Life | Elimination Half-Life | Bioavailability |
---|---|---|---|
Intravenous | 3.2 minutes | 5.80 hours | - |
Oral Liquid | 0.33 hours | 5.5 hours | 48.6% |
Oral Tablet | 1.1 hours | 4.7 hours | 40.2% |
These parameters indicate significant intersubject variability, which is critical for clinicians when determining dosing regimens .
Treatment of Sexual Offenders
This compound has also been explored as a treatment option for sexual offenders to manage abnormal sexual desires. A study involving twenty-eight men convicted of sexual offenses demonstrated that this compound effectively abolished sexual desire without significant side effects requiring treatment discontinuation .
Study Insights
- Dosage : The standard dosage administered was 0.25 mg three times daily.
- Outcomes : Participants reported satisfaction with the medication's ability to control their sexual urges, although some noted persistent sexual fantasies despite the loss of desire.
Safety Profile and Adverse Effects
While this compound is effective for certain conditions, it carries a risk of adverse effects, particularly extrapyramidal symptoms due to its potent D2 receptor antagonism . Additionally, studies suggest that this compound may be less likely to cause QTc prolongation compared to haloperidol, indicating a potentially safer cardiac profile .
Common Adverse Effects
- Extrapyramidal symptoms (e.g., rigidity, akathisia)
- Dystonia
- Tardive dyskinesia
- Sedation
作用機序
ベンペリドールは、主にドパミン受容体、特にD2受容体とD4受容体の拮抗作用を介して作用します 。また、セロトニン受容体(5-HT2A)に対する拮抗作用も弱く示します。これらの受容体を遮断することにより、ベンペリドールはドパミンとセロトニンの活性を抑制し、抗精神病作用をもたらします。
類似化合物との比較
ベンペリドールは、ハロペリドール、ドロペリドール、ブロムペリドールなどの他のブチロフェノン誘導体と比較されることが多いです 。これらの化合物はすべて同様の作用機序を共有していますが、ベンペリドールは、その高い効力と特定の臨床用途で区別されています。
類似化合物:
ハロペリドール: 統合失調症や急性精神病の治療に使用される、別の強力な抗精神病薬です。
ドロペリドール: 主に制吐作用と鎮静作用のために使用されます。
ブロムペリドール: ベンペリドールと構造が似ていますが、薬物動態が異なります。
ベンペリドールの高い効力と特異的な受容体拮抗作用のユニークな組み合わせにより、臨床設定と研究設定の両方で貴重な化合物となっています。
生物活性
Benperidol is an antipsychotic medication belonging to the butyrophenone class, primarily used in the treatment of schizophrenia and other psychotic disorders. This article delves into its biological activity, pharmacological properties, and clinical applications, supported by data tables and case studies.
Pharmacological Profile
Mechanism of Action
This compound functions primarily as a dopamine D2 receptor antagonist, exhibiting a high affinity for this receptor type. Its potency in blocking dopamine receptors is significantly greater than that of chlorpromazine, with estimates suggesting that this compound's antagonistic potency is approximately 100 times higher than chlorpromazine and superior to haloperidol . Additionally, this compound has some affinity for serotonin receptors and exhibits antihistaminergic and alpha-adrenergic properties at higher doses, although its anticholinergic effects are minimal .
Pharmacokinetics
This compound is well-absorbed after oral administration but undergoes significant first-pass metabolism. The recommended initial dosage ranges from 2 to 6 mg per day, with a maximum dose of 40 mg per day. Due to its short half-life of about eight hours, it is typically administered three times daily .
Clinical Efficacy
Schizophrenia Treatment
Early studies indicated that this compound could be effective for patients with recent-onset schizophrenia, particularly those experiencing delusions and hallucinations . However, the evidence base is limited; a review highlighted the lack of robust randomized controlled trials assessing its efficacy compared to other antipsychotics. One small trial suggested that this compound was inferior to perphenazine in terms of global state improvement .
Case Study: Treatment of Sexual Offenders
A notable application of this compound was documented in a study involving 28 male sexual offenders. The administration of 0.25 mg tablets three times daily resulted in the abolition of sexual desire and an inability to achieve erections. Participants reported satisfaction with the medication's control over their abnormal sexual urges, indicating potential utility as an antilibidinal agent in selected populations .
Adverse Effects
This compound is associated with several adverse effects due to its pharmacological profile. Common extrapyramidal symptoms include:
- Rigidity
- Tremor
- Akathisia
- Acute dystonias
- Tardive dyskinesia
Table 1: Adverse Effects Associated with this compound
Adverse Effect | Description |
---|---|
Rigidity | Muscle stiffness and inflexibility |
Tremor | Involuntary shaking movements |
Akathisia | Inner restlessness and inability to stay still |
Acute Dystonias | Sudden muscle contractions |
Tardive Dyskinesia | Repetitive, involuntary movements |
Research Findings
Recent studies have explored this compound's biochemical interactions beyond its antipsychotic effects. For instance:
- Alzheimer's Disease: Research indicated that this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), potentially offering neuroprotective benefits against Alzheimer's disease pathology .
- Binding Affinity Studies: A study utilizing the radioligand -benperidol demonstrated specific binding characteristics relevant for understanding its interaction with D2 receptors in vivo. The dissociation constant () was found to be approximately 4.4 nmol/L, indicating a strong binding affinity .
特性
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBOTPHFXYHVPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045364 | |
Record name | Benperidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2062-84-2, 983-42-6 | |
Record name | Benperidol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2062-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benperidol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benperidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12867 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENPERIDOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Frenactyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benperidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benperidol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENPERIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97O6X78C53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。